![molecular formula C17H20N2O2S B2497503 2-amino-N-(3-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 725221-40-9](/img/structure/B2497503.png)
2-amino-N-(3-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzothiophene ring system, followed by functionalization with the amine, carboxamide, and methoxy groups. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiophene ring system would likely contribute to the compound’s rigidity and planarity, while the amine, carboxamide, and methoxy groups could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amine and carboxamide groups are both nucleophilic and could participate in a variety of reactions. The benzothiophene ring system is aromatic and would be expected to undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar functional groups, while its melting and boiling points would be influenced by its molecular weight and the types of intermolecular forces it can form .Scientific Research Applications
- PI3Kδ Inhibition : Researchers have explored this compound as a potential PI3Kδ inhibitor. By replacing the carbonyl group in the quinazolinone core with a sulfonyl group, novel 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives were designed. These derivatives exhibited decreased PI3Kδ inhibitory potency compared to quinazolinone derivatives but maintained high selectivity over other PI3K isoforms .
- Selective Analogues : Among these derivatives, introducing a 5-indolyl or 3,4-dimethoxyphenyl moiety generated potent analogues with IC50 values of 217 to 266 nM. These compounds could be valuable in cancer therapy .
- 2-Aminothiazoles : While not directly related to the mentioned compound, 2-aminothiazoles are significant organic medicinal compounds. They serve as starting materials for synthesizing diverse heterocyclic analogues with therapeutic roles, including antibacterial and antifungal agents .
- Novel Heterocycles : The compound’s structure provides opportunities for designing novel heterocyclic derivatives. Researchers have explored its reactivity and potential applications in drug development .
Cancer Research
Antimicrobial Applications
Drug Design and Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-N-(3-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-10-6-7-13-14(8-10)22-16(18)15(13)17(20)19-11-4-3-5-12(9-11)21-2/h3-5,9-10H,6-8,18H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBZLNHFXGYPDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC(=CC=C3)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
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